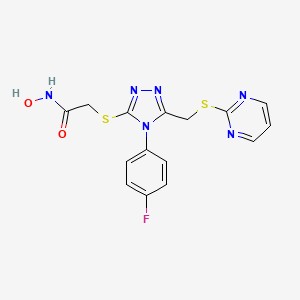
2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a useful research compound. Its molecular formula is C15H13FN6O2S2 and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(4-fluorophenyl)-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a novel derivative within the triazole class, which has gained attention for its potential biological activities. Triazoles are known for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring linked to a pyrimidinylthio moiety and an N-hydroxyacetamide group. The synthesis typically involves multi-step organic reactions that incorporate various heterocyclic compounds. For instance, the synthesis can be achieved through nucleophilic substitution reactions involving pyrimidine derivatives and triazole precursors .
Biological Activity Overview
Recent studies have highlighted various biological activities of triazole derivatives, including:
- Antibacterial Activity : Triazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one in focus have shown minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus .
- Antifungal Activity : The triazole scaffold is well-known for its antifungal efficacy. Derivatives have been reported to inhibit fungal growth effectively, making them valuable in treating fungal infections .
- Anticancer Activity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves interference with DNA synthesis and cell cycle regulation .
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study demonstrated that a related triazole compound exhibited significant antibacterial activity against resistant strains of Bacillus subtilis, showing promise as an alternative treatment option .
- Another research highlighted the effectiveness of triazole derivatives in inhibiting Mycobacterium tuberculosis, with MIC values comparable to established antibiotics like isoniazid .
- Molecular Docking Studies :
- Cytotoxicity Assays :
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O2S2/c16-10-2-4-11(5-3-10)22-12(8-25-14-17-6-1-7-18-14)19-20-15(22)26-9-13(23)21-24/h1-7,24H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSUKFUZZISSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














